molecular formula C12H13ClFNO3 B14909879 Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate

Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate

Cat. No.: B14909879
M. Wt: 273.69 g/mol
InChI Key: IXRJXENGJBLEKK-UHFFFAOYSA-N
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Description

Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate typically involves the condensation of 5-chloro-2-fluorobenzoic acid with 2-amino-2-methylpropanoic acid methyl ester. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Depending on the nucleophile, products may include various substituted benzamides.

    Hydrolysis: The major product is 5-chloro-2-fluorobenzoic acid.

    Reduction: The major product is the corresponding amine derivative.

Scientific Research Applications

Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(5-chloro-2-fluorobenzamido)pyrazine-2-carboxylate
  • Methyl 2-(5-chloro-2-fluorobenzamido)benzoate

Uniqueness

Methyl 2-(5-chloro-2-fluorobenzamido)-2-methylpropanoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H13ClFNO3

Molecular Weight

273.69 g/mol

IUPAC Name

methyl 2-[(5-chloro-2-fluorobenzoyl)amino]-2-methylpropanoate

InChI

InChI=1S/C12H13ClFNO3/c1-12(2,11(17)18-3)15-10(16)8-6-7(13)4-5-9(8)14/h4-6H,1-3H3,(H,15,16)

InChI Key

IXRJXENGJBLEKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)NC(=O)C1=C(C=CC(=C1)Cl)F

Origin of Product

United States

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